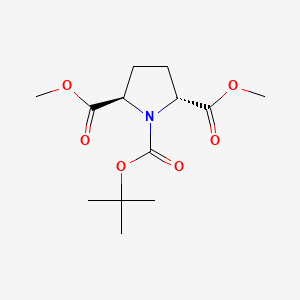![molecular formula C16H20N2 B13893894 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline is an organic compound with the molecular formula C15H18N2. It is a derivative of aniline, where the aniline ring is substituted with a 2,6-dimethylphenyl group and a methylamino group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline can be achieved through several methods:
Nitration and Reduction: Starting from 2,6-dimethylaniline, the compound can be nitrated to form 2,6-dimethylnitrobenzene, which is then reduced to 2,6-dimethylaniline. This intermediate can undergo further reactions to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the final product. The use of catalysts and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated products.
Aplicaciones Científicas De Investigación
2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of pharmaceutical drugs, particularly anesthetics and analgesics.
Industry: Employed in the production of agrochemicals, dyes, and pigments
Mecanismo De Acción
The mechanism of action of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline.
2,6-Dimethylphenylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2-[[(2,6-dimethylphenyl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12-6-5-7-13(2)15(12)11-18-10-14-8-3-4-9-16(14)17/h3-9,18H,10-11,17H2,1-2H3 |
Clave InChI |
DPIFPQPTPIVSJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CNCC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)

